Albutoin, (S)-
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Overview
Description
Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.
Scientific Research Applications
Evaluation of Albutoin as an Antiepileptic Drug
A study conducted in 1974 assessed the efficacy and bioavailability of Albutoin as an investigational antiepileptic drug. The research involved institutionalized patients whose seizures were not adequately controlled by existing antiepileptic drugs. The study found that Albutoin was less effective than diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency. Additionally, the research highlighted that Albutoin was poorly absorbed at dosages up to 1,200 mg per day and raised concerns about side effects like nausea, anorexia, and weight loss (Cereghino et al., 1974).
Clinical Evaluation of Albutoin
Another study conducted in 1969 focused on the clinical evaluation of Albutoin. This research involved 23 patients at the Seizure Clinic, University of Washington Hospital, and examined the effects of Albutoin on patients with epilepsy. The study reported that while some patients showed improvement on Albutoin, others experienced an increase in seizure frequency or toxic side effects (Green et al., 1969).
Albutoin for Grand Mal Epilepsies
A 1967 study on Albutoin's efficacy for grand mal epilepsies revealed its anticonvulsant properties in laboratory animals. The research compared it with diphenylhydantoin (Dilantin), noting that unlike Dilantin, which is effective only against the tonic component of the maximal seizure induced by electroshock, Albutoin prevents both clonic and tonic experimental seizure patterns. The study also observed Albutoin’s effects on patients with various forms of epilepsy (Millichap & Ortiz, 1967).
Properties
CAS No. |
52152-25-7 |
---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |
InChI Key |
RATGSRSDPNECNO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |
SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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